molecular formula C7H13ISi B3383373 Silane, (4-iodo-1-butynyl)trimethyl- CAS No. 41423-29-4

Silane, (4-iodo-1-butynyl)trimethyl-

Cat. No. B3383373
CAS RN: 41423-29-4
M. Wt: 252.17 g/mol
InChI Key: AFUSGDYBARURKW-UHFFFAOYSA-N
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Description

Silane, (4-iodo-1-butynyl)trimethyl-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a silane coupling agent that is widely used in the synthesis of polymers, coatings, and adhesives.

Scientific Research Applications

Silane, (4-iodo-1-butynyl)trimethyl-, has been extensively used in scientific research for various applications. It is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It is also used as a crosslinking agent in the preparation of silicone rubber. Silane, (4-iodo-1-butynyl)trimethyl-, has been used in the preparation of functionalized silica nanoparticles for drug delivery applications. It has also been used in the synthesis of novel organic-inorganic hybrid materials.

Mechanism of Action

Silane, (4-iodo-1-butynyl)trimethyl-, acts as a coupling agent by forming a covalent bond between the organic and inorganic materials. The reactive iodine group of the compound reacts with the surface hydroxyl groups of the inorganic material, while the trimethylsilyl group reacts with the organic material. This results in the formation of a strong, covalent bond between the two materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Silane, (4-iodo-1-butynyl)trimethyl-. However, it is known to be a toxic compound and should be handled with care. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory problems.

Advantages and Limitations for Lab Experiments

Silane, (4-iodo-1-butynyl)trimethyl-, has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various materials. It is also readily available and relatively inexpensive. However, the compound is toxic and requires careful handling. It also has limited solubility in common organic solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of Silane, (4-iodo-1-butynyl)trimethyl-. One potential application is in the preparation of functionalized silica nanoparticles for drug delivery applications. The compound could also be used in the synthesis of novel organic-inorganic hybrid materials for various applications. Further research is needed to explore the full potential of this compound and its applications in various fields.
Conclusion:
Silane, (4-iodo-1-butynyl)trimethyl-, is a versatile compound that has potential applications in various fields. It is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. The compound has several advantages for lab experiments, but it also has limitations due to its toxicity and limited solubility. Further research is needed to explore the full potential of this compound and its applications in various fields.

properties

IUPAC Name

4-iodobut-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUSGDYBARURKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439676
Record name Silane, (4-iodo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (4-iodo-1-butynyl)trimethyl-

CAS RN

41423-29-4
Record name Silane, (4-iodo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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